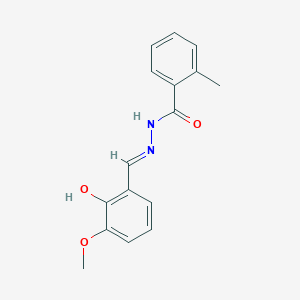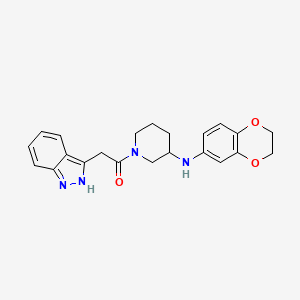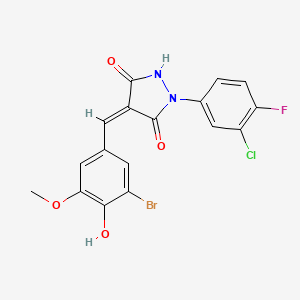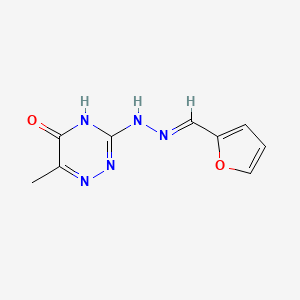![molecular formula C15H23NO6 B6025964 N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate, commonly known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. Mexedrone has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mécanisme D'action
Mexedrone acts as a reuptake inhibitor of the monoamine transporters, including dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, resulting in an increase in their extracellular levels. This leads to an increase in the activity of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
Mexedrone has been shown to have both stimulant and anxiolytic effects in animal models. It increases the release of dopamine and norepinephrine in the brain, resulting in increased alertness, focus, and energy. Mexedrone also has anxiolytic effects, reducing anxiety and stress levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Mexedrone has several advantages for use in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a similar mechanism of action to other stimulants, making it a useful tool for investigating the effects of these substances on the brain. However, Mexedrone has some limitations, including its potential for abuse and dependence, which may limit its use in clinical research.
Orientations Futures
There are several future directions for research on Mexedrone. One potential avenue is investigating its potential as a treatment for depression and anxiety disorders. Mexedrone has been shown to have anxiolytic and antidepressant effects in animal models, and further research could explore its potential as a therapeutic agent. Another direction for research is investigating the long-term effects of Mexedrone use, including its potential for addiction and dependence. Finally, further research could explore the potential of Mexedrone as a tool for understanding the mechanisms of action of other stimulants and their effects on the brain.
Méthodes De Synthèse
Mexedrone is synthesized from 4-methoxyphenylacetic acid, which is converted into its corresponding acid chloride. The acid chloride is then reacted with 2-(ethylamino)ethanol to obtain N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine. The product is further purified by recrystallization and treated with oxalic acid to obtain Mexedrone oxalate.
Applications De Recherche Scientifique
Mexedrone has been used in scientific research to investigate its potential as a treatment for various medical conditions. Studies have shown that Mexedrone has a similar mechanism of action to other stimulants, such as amphetamines and cocaine, and can increase the release of dopamine and norepinephrine in the brain. Mexedrone has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-13(2,3)14-9-10-16-12-7-5-11(15-4)6-8-12;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYARDIKTXDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6025881.png)
![6-ethyl-2-methyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6025884.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)